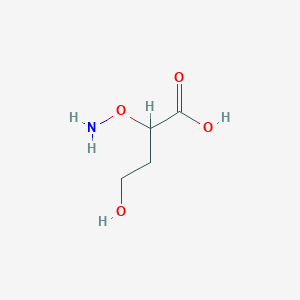
2-(Aminooxy)-4-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-4-hydroxybutanoic acid is an organic compound that features both an aminooxy group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water . The oximation reaction is a versatile click chemistry coupling that generates a robust oxime ether linkage .
Industrial Production Methods
Industrial production methods for 2-(Aminooxy)-4-hydroxybutanoic acid are not extensively documented. the general principles of oximation reactions and the use of aminooxy-containing reagents suggest that scalable production could be achieved through optimized reaction conditions and the use of appropriate catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-4-hydroxybutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime ether back to the original carbonyl compound.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various catalysts such as aniline or phenylenediamine derivatives . The reactions are typically carried out in aqueous media and can be catalyzed by these derivatives to enhance the reaction rate and yield .
Major Products Formed
The major products formed from these reactions are oxime ethers, which are stable and can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-4-hydroxybutanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-4-hydroxybutanoic acid involves the inhibition of aminobutyrate aminotransferase activity in vivo, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This compound functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . Additionally, it inhibits aspartate aminotransferase, which is an essential part of the malate-aspartate shuttle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminooxyacetic acid: Shares similar inhibitory properties and is used in similar applications.
Hydroxylamineacetic acid: Another compound with similar functional groups and reactivity.
Uniqueness
2-(Aminooxy)-4-hydroxybutanoic acid is unique due to its specific combination of aminooxy and hydroxy groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit specific enzymes and pathways also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
76029-20-4 |
|---|---|
Molekularformel |
C4H9NO4 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
2-aminooxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO4/c5-9-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) |
InChI-Schlüssel |
AUSSSLJBQOCAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(C(=O)O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


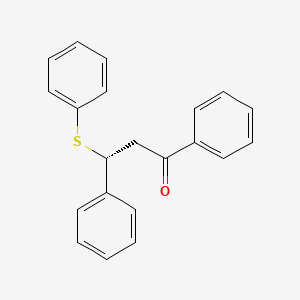
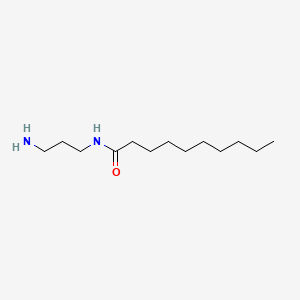
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
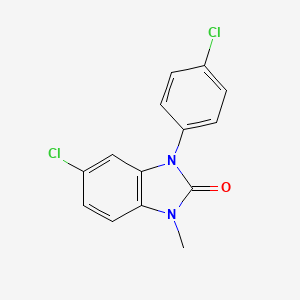
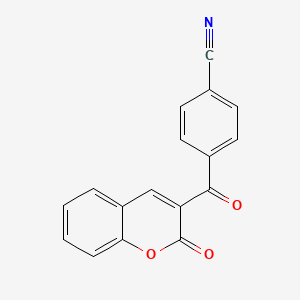
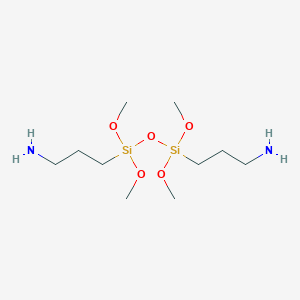
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
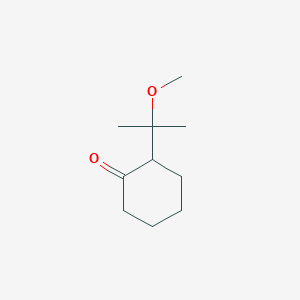
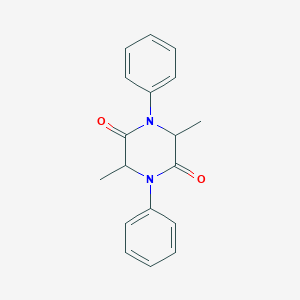
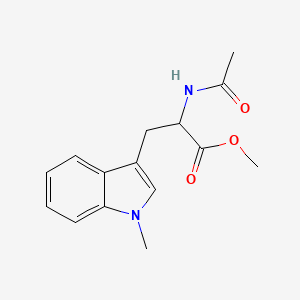
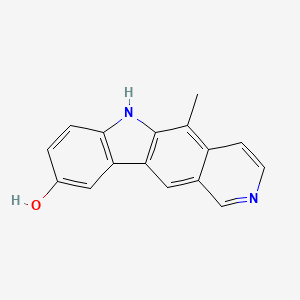
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
